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Compound of Interest

Compound Name: 1-Phenyl-1,4-diazepane

Cat. No.: B1366720 Get Quote

An In-Depth Technical Guide to 1-Phenyl-1,4-diazepane: Synthesis, Characterization, and

Applications

Introduction: Defining the Core Scaffold
1-Phenyl-1,4-diazepane, a key heterocyclic compound, serves as a foundational scaffold in

modern medicinal chemistry and drug discovery. This seven-membered diazepine ring,

substituted with a phenyl group at one of the nitrogen atoms, represents a "privileged

structure." Its conformational flexibility and the specific spatial arrangement of its nitrogen

atoms allow for potent and selective interactions with a variety of biological targets. This guide

provides an in-depth exploration of its chemical identity, synthesis methodologies, analytical

characterization, and its significant role in the development of novel therapeutics, particularly

for central nervous system (CNS) disorders. The 1,4-diazepane moiety is associated with a

wide spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and

anticancer properties, making its derivatives a subject of intense research.[1]

Section 1: Chemical Identity and Physicochemical
Properties
Accurate identification is paramount for regulatory compliance, synthesis planning, and

experimental reproducibility. 1-Phenyl-1,4-diazepane is known by several identifiers across

various chemical databases and commercial suppliers.
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Synonyms and Alternative Nomenclature
The compound is most commonly identified by its IUPAC name and CAS number. However,

researchers may encounter it under different names in the literature and supplier catalogs.

Identifier Type Value Source

IUPAC Name 1-phenyl-1,4-diazepane [2][3]

CAS Number 61903-27-3 [2][3]

Molecular Formula C₁₁H₁₆N₂ [2]

Common Synonym N-Phenylhomopiperazine

EC Number 819-393-2 [2]

PubChem CID 10921049 [2]

Core Physicochemical Data
The compound's physical and chemical properties dictate its behavior in solution, its reactivity,

and its potential pharmacokinetic profile. These parameters are crucial for designing synthetic

routes and formulating analytical protocols.

Property Value Unit Source

Molecular Weight 176.26 g/mol [2]

Monoisotopic Mass 176.131348519 Da [2]

Physical Form Liquid [3]

XLogP3-AA

(Predicted)
1.5 [2]

Section 2: Synthesis Methodologies
The synthesis of the 1-phenyl-1,4-diazepane scaffold can be approached through several

strategic routes. The choice of method often depends on the availability of starting materials,

desired scale, and the need for subsequent derivatization. A common and effective strategy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/10921049
https://www.sigmaaldrich.com/JP/ja/product/enamine/ena249152482
https://pubchem.ncbi.nlm.nih.gov/compound/10921049
https://www.sigmaaldrich.com/JP/ja/product/enamine/ena249152482
https://pubchem.ncbi.nlm.nih.gov/compound/10921049
https://pubchem.ncbi.nlm.nih.gov/compound/10921049
https://pubchem.ncbi.nlm.nih.gov/compound/10921049
https://pubchem.ncbi.nlm.nih.gov/compound/10921049
https://pubchem.ncbi.nlm.nih.gov/compound/10921049
https://www.sigmaaldrich.com/JP/ja/product/enamine/ena249152482
https://pubchem.ncbi.nlm.nih.gov/compound/10921049
https://www.benchchem.com/product/b1366720?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1366720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


involves the cyclization of an aniline precursor with a suitable bis-electrophile. While direct

synthesis protocols for this specific molecule are detailed in patent literature[4], the general

principles often parallel the synthesis of related N-aryl piperazines and diazepanes.[5][6]

Retrosynthetic Analysis & Common Strategies
A logical retrosynthetic approach involves disconnecting the diazepane ring to reveal simpler,

commercially available precursors. The most common disconnection is at the C-N bonds,

leading back to aniline and a 1,4-difunctionalized butane derivative or, more commonly, a pre-

formed diazepane ring that is subsequently arylated. An alternative is the construction of the

ring from aniline and a bis-electrophile like bis(2-chloroethyl)amine.[6]

Generalized Experimental Protocol: N-Arylation of
Homopiperazine
This protocol describes a common laboratory-scale synthesis via a Buchwald-Hartwig

amination, a powerful cross-coupling reaction.

Causality Behind Choices:

Catalyst System: A Palladium (Pd) catalyst (e.g., Pd₂(dba)₃) is used for its efficiency in

forming C-N bonds. A phosphine ligand (e.g., BINAP) is crucial for stabilizing the Pd catalyst

and facilitating the reductive elimination step that forms the final product.

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to

deprotonate the amine, making it a more active nucleophile for the catalytic cycle.

Solvent: An anhydrous, aprotic solvent like toluene is used to prevent quenching of the base

and deactivation of the catalyst.

Purification: Column chromatography is the standard method for separating the desired

product from the catalyst, unreacted starting materials, and byproducts, ensuring high purity.

Step-by-Step Methodology:

Inert Atmosphere: To a flame-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%) and BINAP (1.5-

3 mol%). Purge the flask with an inert gas (Argon or Nitrogen) for 15 minutes.
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Reagent Addition: Add sodium tert-butoxide (1.4 equivalents), homopiperazine (1,4-

diazepane, 1.2 equivalents), and anhydrous toluene.

Substrate Addition: Add the aryl halide (e.g., iodobenzene or bromobenzene, 1.0 equivalent)

via syringe.[4]

Reaction: Heat the mixture to 80-100 °C and stir under the inert atmosphere. Monitor the

reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench with

a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with an organic

solvent (e.g., ethyl acetate or dichloromethane).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure. Purify the crude residue by flash column

chromatography on silica gel.

Synthesis Workflow Diagram
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Caption: A generalized workflow for the synthesis of 1-Phenyl-1,4-diazepane.

Section 3: Analytical Characterization
Robust analytical characterization is essential to confirm the identity, purity, and structure of the

synthesized 1-Phenyl-1,4-diazepane. A combination of spectroscopic and chromatographic

techniques is typically employed.[7]

Key Analytical Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for

structural elucidation. ¹H NMR provides information on the number of different types of

protons and their connectivity, while ¹³C NMR confirms the carbon skeleton.

Mass Spectrometry (MS): Used to determine the molecular weight of the compound,

confirming the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides a

highly accurate mass, further validating the elemental composition.[4]

High-Performance Liquid Chromatography (HPLC): The primary technique for assessing the

purity of the final compound. When coupled with a UV detector, it can quantify the product

and any impurities.

Protocol: Purity Assessment by Reverse-Phase HPLC
Causality Behind Choices:

Column: A C18 column is a standard choice for reverse-phase chromatography of

moderately polar organic molecules.

Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or

trifluoroacetic acid to improve peak shape) and a polar organic solvent like acetonitrile or

methanol is used to elute compounds with varying polarities.

Detector: A Diode Array Detector (DAD) or UV detector is used, typically set to a wavelength

where the phenyl group has strong absorbance (e.g., 254 nm).

Step-by-Step Methodology:

Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable

solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute to a working concentration

of ~50-100 µg/mL with the mobile phase.

Instrument Setup:

Column: C18, 4.6 x 150 mm, 5 µm particle size.

Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to

initial conditions.

Flow Rate: 1.0 mL/min.

Injection Volume: 10 µL.

Detector: UV at 254 nm.

Analysis: Inject the sample and acquire the chromatogram.

Data Interpretation: The purity is calculated based on the area percentage of the main

product peak relative to the total area of all observed peaks.

Analytical Workflow Diagram
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Caption: A standard workflow for the analytical validation of synthesized compounds.

Section 4: Applications in Research and Drug
Discovery
The 1-phenyl-1,4-diazepane scaffold is a cornerstone in the design of ligands for CNS targets

due to its unique structural and electronic properties. Its derivatives have shown promise in

targeting complex neurological and psychiatric disorders.

Ligands for Sigma (σ) Receptors
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Sigma receptors (σ₁ and σ₂) are implicated in a range of neurological functions and diseases,

including neurodegenerative disorders, schizophrenia, and neuropathic pain. The diazepane

scaffold serves as a conformationally flexible alternative to more rigid piperidine or piperazine

rings. Research has shown that expanding a piperidine core to a diazepane ring can enhance

binding affinity for σ receptors.[8] Novel diazepane derivatives, including those with a phenyl

group, have been synthesized and evaluated as high-affinity σ₁ receptor ligands with potent

antioxidant activity and low cytotoxicity, marking them as promising candidates for

neuroprotective therapies.[8]

Serotonin Receptor (5-HT) Antagonists
The serotonin 5-HT₆ receptor is a key target in the treatment of cognitive deficits associated

with Alzheimer's disease and schizophrenia. The 1-phenyl-1,4-diazepane core has been

incorporated into the design of potent and selective 5-HT₆ receptor antagonists.[9] The scaffold

acts as a suitable bioisostere for other amine-containing cores, allowing for fine-tuning of the

molecule's interaction with the receptor binding pocket.

Broader Pharmacological Significance
The broader class of 1,4-diazepines and their fused-ring analogues (benzodiazepines) are

well-known for their diverse pharmacological effects.[1][10] While classic benzodiazepines like

Diazepam act on GABA-A receptors[11], novel diazepane derivatives are being explored for a

wider range of targets. The structural motif is prevalent in compounds investigated for

anticancer, antibacterial, and antifungal activities, highlighting the versatility of the seven-

membered ring system in drug design.[1]

Diagram of Pharmacological Relevance
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Caption: The central role of the 1-Phenyl-1,4-diazepane scaffold in drug discovery.

Section 5: Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 1-Phenyl-1,4-diazepane is classified with several hazards. It is harmful if

swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory

irritation.[2][3]

Hazard Statements:

H302: Harmful if swallowed[2][3]

H315: Causes skin irritation[2][3]

H318: Causes serious eye damage[2][3]

H335: May cause respiratory irritation[2][3]
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Precautionary Measures: Standard laboratory personal protective equipment (PPE), including

safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All

manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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